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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the co-immunoprecipitation (Co-IP) of

Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2

(Nrf2). This powerful technique is essential for studying the interaction between these two key

proteins, which play a central role in the cellular response to oxidative stress. Understanding

this interaction is critical for research in areas such as cancer, neurodegenerative diseases,

and inflammation, as well as for the development of novel therapeutics targeting this pathway.

Keap1-Nrf2 Signaling Pathway
Under basal conditions, Keap1 acts as a substrate adaptor protein for a Cullin-3 (Cul3)-based

E3 ubiquitin ligase complex.[1] This complex targets Nrf2 for ubiquitination and subsequent

degradation by the proteasome, thereby keeping cellular Nrf2 levels low. When cells are

exposed to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are

modified. This modification leads to a conformational change in the Keap1-Cul3 complex,

inhibiting Nrf2 ubiquitination. As a result, Nrf2 is stabilized, accumulates in the nucleus, and

activates the transcription of a battery of antioxidant and cytoprotective genes.

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Experimental Protocols
Part 1: Nuclear and Cytoplasmic Fractionation
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To investigate the localization of the Keap1-Nrf2 interaction, it is often necessary to separate

nuclear and cytoplasmic fractions prior to co-immunoprecipitation.

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

Cytoplasmic Extraction (CE) Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 1

mM DTT, 0.5% NP-40, and protease inhibitor cocktail.

Nuclear Extraction (NE) Buffer: 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM

DTT, and protease inhibitor cocktail.

Microcentrifuge

Dounce homogenizer

Procedure:

Harvest cells (approximately 5 x 107) by centrifugation at 500 x g for 5 minutes at 4°C.

Wash the cell pellet once with 10 mL of ice-cold PBS.

Resuspend the cell pellet in 500 µL of ice-cold CE Buffer.

Incubate on ice for 15 minutes to allow cells to swell.

Dounce homogenize the cell suspension with 15-20 strokes using a tight-fitting pestle.

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet the nuclei.

Carefully collect the supernatant, which contains the cytoplasmic fraction.

Wash the nuclear pellet with 500 µL of CE Buffer without NP-40. Centrifuge at 1,000 x g for 5

minutes at 4°C.

Resuspend the nuclear pellet in 200 µL of ice-cold NE Buffer.

Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
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Centrifuge at 16,000 x g for 20 minutes at 4°C.

Collect the supernatant, which contains the nuclear fraction.

Determine the protein concentration of both the cytoplasmic and nuclear extracts using a

Bradford or BCA protein assay.

Part 2: Co-Immunoprecipitation of Keap1 and Nrf2
This protocol describes the immunoprecipitation of Keap1 and the subsequent detection of co-

immunoprecipitated Nrf2. The reciprocal experiment (immunoprecipitating Nrf2 and detecting

Keap1) should also be performed to confirm the interaction.

Materials:

Nuclear or cytoplasmic extracts (from Part 1) or whole-cell lysate.

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,

and protease inhibitor cocktail.

Co-IP Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.

Anti-Keap1 antibody (for immunoprecipitation).

Anti-Nrf2 antibody (for Western blotting).

Normal Rabbit or Mouse IgG (isotype control).

Protein A/G magnetic beads or agarose resin.

Microcentrifuge or magnetic rack.

SDS-PAGE gels and Western blotting apparatus.

Procedure:

Lysate Preparation (if not using fractionated extracts):

Lyse cells in ice-cold Co-IP Lysis Buffer (approximately 1 mL per 107 cells).
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Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (whole-cell lysate) to a new tube.

Determine the protein concentration.

Pre-clearing the Lysate:

To 1 mg of protein lysate, add 20 µL of Protein A/G beads.

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to

a fresh tube.

Immunoprecipitation:

To the pre-cleared lysate, add 2-4 µg of anti-Keap1 antibody or the equivalent amount of

normal IgG as a negative control.

Incubate on a rotator overnight at 4°C.

Add 30 µL of Protein A/G beads to each sample.

Incubate on a rotator for 2-4 hours at 4°C.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Co-IP Wash Buffer. After the final wash,

carefully remove all supernatant.

Elution and Western Blotting:

Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
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Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

Perform Western blotting using an anti-Nrf2 antibody to detect the co-immunoprecipitated

Nrf2. An anti-Keap1 antibody should be used on a separate blot to confirm the successful

immunoprecipitation of the bait protein.

Co-Immunoprecipitation Workflow
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Start: Cell Lysate
(Nuclear, Cytoplasmic, or Whole Cell)

Pre-clear Lysate with
Protein A/G Beads

Immunoprecipitation:
Add anti-Keap1 Ab or IgG control

Incubate Overnight at 4°C

Capture Immune Complexes:
Add Protein A/G Beads
Incubate 2-4h at 4°C

Wash Beads 1x with
Co-IP Wash Buffer

Wash Beads 2x with
Co-IP Wash Buffer

Wash Beads 3x with
Co-IP Wash Buffer

Elute Proteins with
Laemmli Sample Buffer

Western Blot Analysis:
- Anti-Nrf2 (to detect co-IP)
- Anti-Keap1 (to confirm IP)

End: Analyze Results

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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